

N-Ethylsuccinimide (CAS 2314-78-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Ethylsuccinimide

Cat. No.: B051488

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylsuccinimide, with the CAS number 2314-78-5, is a five-membered cyclic dicarboximide. Its structure, featuring a pyrrolidine-2,5-dione core with an *N*-ethyl substituent, makes it a valuable intermediate in organic synthesis and a subject of interest in biochemical and pharmacological research. This technical guide provides an in-depth overview of **N-Ethylsuccinimide**, including its chemical and physical properties, synthesis methodologies, spectral data, and key applications. Detailed experimental protocols and visual representations of relevant pathways and workflows are included to support practical laboratory applications.

Chemical and Physical Properties

N-Ethylsuccinimide is a solid at room temperature with a relatively low melting point. It is soluble in a range of organic solvents. A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference(s)
CAS Number	2314-78-5	
Molecular Formula	C ₆ H ₉ NO ₂	[1]
Molecular Weight	127.14 g/mol	[1]
IUPAC Name	1-ethylpyrrolidine-2,5-dione	[1]
Melting Point	26 °C	
Boiling Point	236 °C at 760 mmHg	
Appearance	White to off-white solid	
Solubility	Soluble in water, ethanol, and other polar organic solvents.	
SMILES	CCN1C(=O)CCC1=O	[1]
InChI	InChI=1S/C6H9NO2/c1-2-7-5(8)3-4-6(7)9/h2-4H2,1H3	[1]

Synthesis of N-Ethylsuccinimide

Several synthetic routes to **N-Ethylsuccinimide** have been reported. The most common methods include the reaction of succinic anhydride with ethylamine and the reduction of N-ethylmaleimide.

Synthesis from Succinic Anhydride and Ethylamine

This is a straightforward and widely used method for the synthesis of N-substituted succinimides.[\[2\]](#) The reaction proceeds in two steps: the initial ring-opening of succinic anhydride by ethylamine to form the corresponding succinamic acid, followed by cyclodehydration to yield **N-Ethylsuccinimide**.

Experimental Protocol:

- Step 1: Formation of N-Ethylsuccinamic Acid

- In a round-bottom flask equipped with a magnetic stirrer, dissolve succinic anhydride (1.0 eq) in a suitable solvent such as chloroform or tetrahydrofuran (THF).
- Cool the solution in an ice bath.
- Slowly add a solution of ethylamine (1.0 eq) in the same solvent to the cooled solution of succinic anhydride with continuous stirring.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- The product, N-ethylsuccinamic acid, will precipitate out of the solution. Collect the solid by filtration and wash with cold solvent.
- Step 2: Cyclodehydration to **N-Ethylsuccinimide**
 - Place the dried N-ethylsuccinamic acid in a round-bottom flask.
 - Add a dehydrating agent such as acetic anhydride (excess) or use thermal conditions.
 - If using acetic anhydride, gently reflux the mixture for 1-2 hours.
 - If using thermal cyclization, heat the N-ethylsuccinamic acid above its melting point (typically 120-150 °C) until the evolution of water ceases.
 - After cooling, the crude **N-Ethylsuccinimide** can be purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture) or by distillation under reduced pressure.

Reduction of N-Ethylmaleimide

N-Ethylsuccinimide can also be synthesized by the reduction of the carbon-carbon double bond of N-ethylmaleimide. This method is particularly relevant in biological systems where enzymatic reduction occurs.

Experimental Protocol (Chemical Reduction):

- Dissolve N-ethylmaleimide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
- Add a catalyst, such as Palladium on carbon (Pd/C, 5-10 mol%).

- Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
- Evaporate the solvent under reduced pressure to obtain the crude **N-Ethylsuccinimide**.
- Purify the product by recrystallization or column chromatography if necessary.

Spectral Data

The structural characterization of **N-Ethylsuccinimide** is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.5	Quartet (q)	2H	-N-CH ₂ -CH ₃
~2.7	Singlet (s)	4H	-CO-CH ₂ -CH ₂ -CO-
~1.1	Triplet (t)	3H	-N-CH ₂ -CH ₃

Solvent: CDCl₃.

Chemical shifts are approximate and may vary depending on the solvent and instrument.

¹³C NMR Spectroscopy

Chemical Shift (δ) ppm	Assignment
~177	C=O
~34	-N-CH ₂ -CH ₃
~28	-CO-CH ₂ -CH ₂ -CO-
~13	-N-CH ₂ -CH ₃

Solvent: CDCl₃. Chemical shifts are approximate and may vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980-2880	Medium	C-H stretch (alkyl)
~1770	Strong	C=O stretch (imide, asymmetric)
~1700	Strong	C=O stretch (imide, symmetric)
~1400	Medium	C-H bend (alkyl)
~1250	Strong	C-N stretch

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
127	High	$[M]^+$ (Molecular ion)
99	Moderate	$[M - C_2H_4]^+$ (Loss of ethene)
84	Moderate	$[M - C_2H_5N]^+$ (Loss of ethylamine radical cation)
56	High	$[C_3H_4O]^+$ or $[C_2H_2NCO]^+$
28	High	$[C_2H_4]^+$ or $[CO]^+$

Ionization method: Electron

Ionization (EI). Fragmentation patterns can vary.

Applications in Research and Development Intermediate in Organic Synthesis

N-Ethylsuccinimide serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The succinimide ring can be opened under various conditions to yield derivatives of succinic acid.

Biochemical Probe and Cysteine Modification

While its unsaturated counterpart, N-ethylmaleimide (NEM), is widely used as a specific covalent modifier of cysteine residues in proteins, **N-Ethylsuccinimide** can be used as a negative control in such experiments as it lacks the reactive double bond.

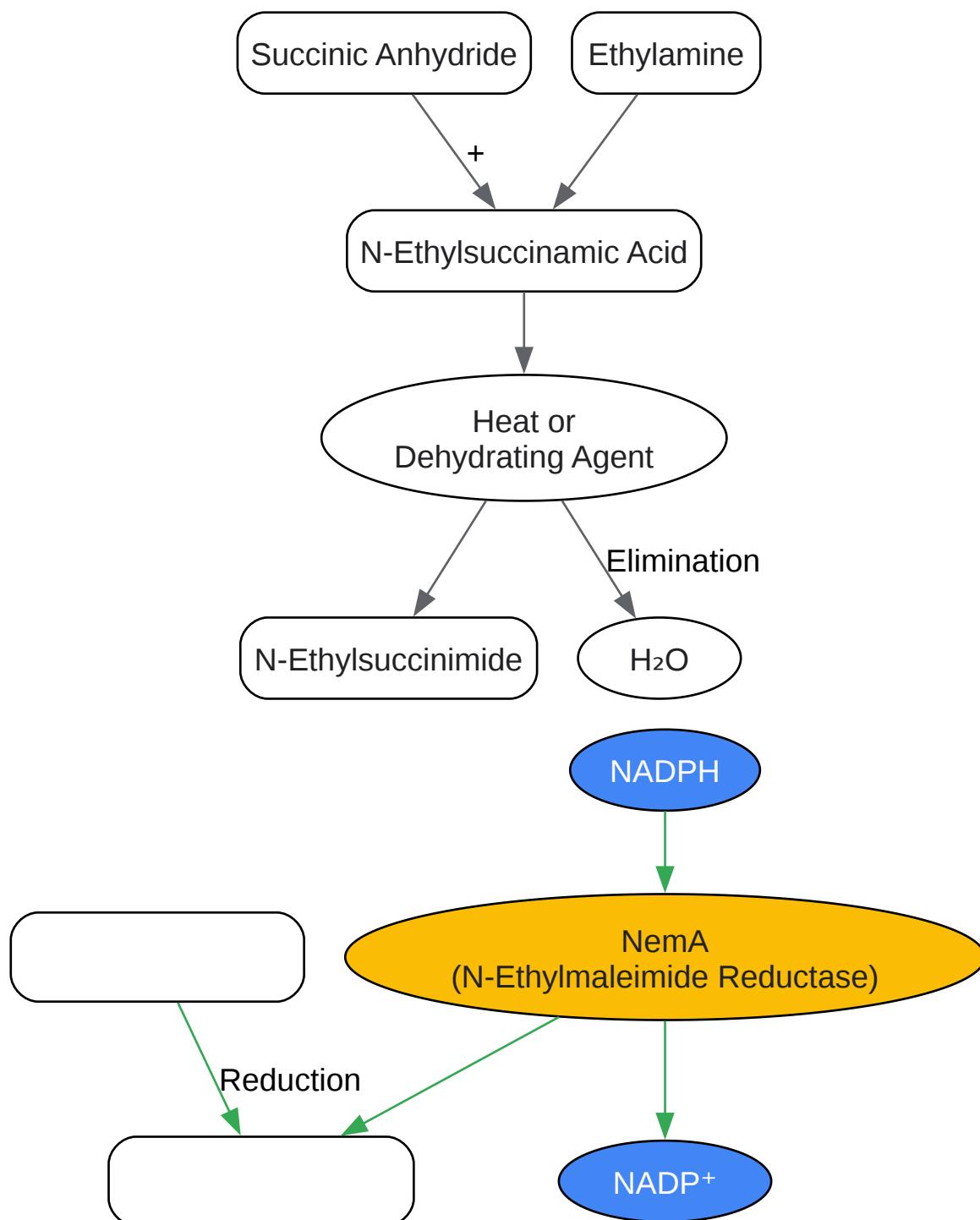
Role in Bacterial Detoxification

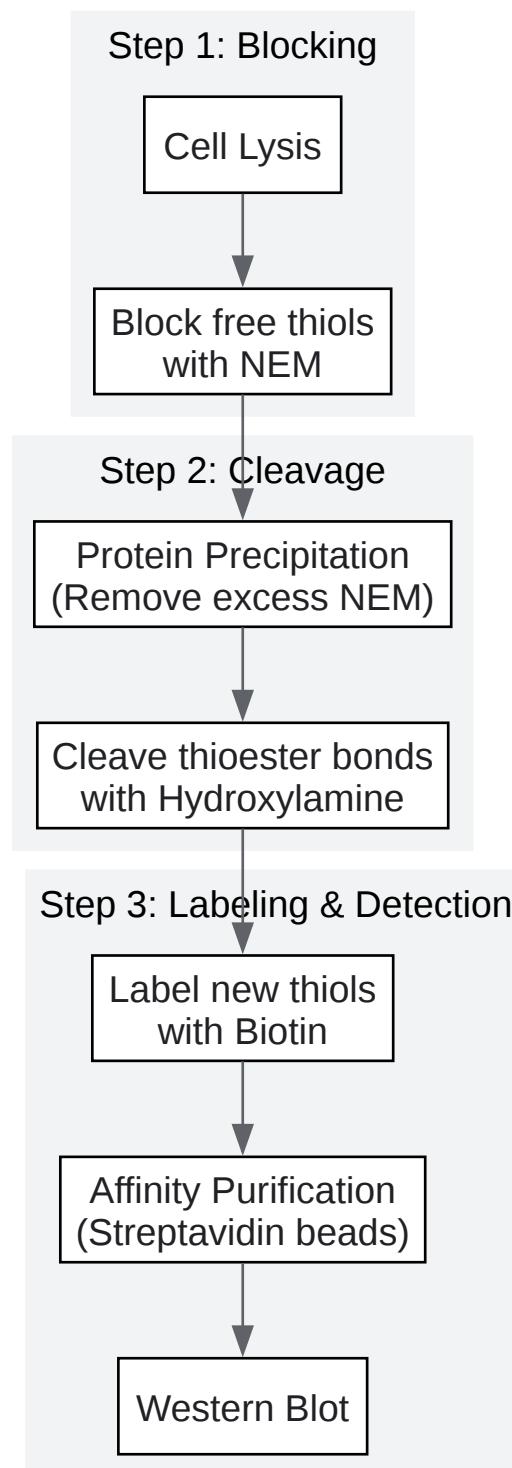
In certain bacteria, such as *E. coli*, **N-Ethylsuccinimide** is a product of the detoxification of N-ethylmaleimide (NEM).^{[3][4][5]} NEM is an electrophilic compound that can be harmful to cells. The detoxification pathway involves the enzymatic reduction of NEM to the less reactive **N-Ethylsuccinimide**.^[6]

Experimental Protocols for Key Applications

Acyl-Biotin Exchange (ABE) Assay for Protein S-Palmitoylation

The Acyl-Biotin Exchange (ABE) assay is a method to detect S-palmitoylation of proteins.[\[7\]](#)[\[8\]](#) [\[9\]](#)[\[10\]](#)[\[11\]](#) N-ethylmaleimide (NEM), a close analog of **N-Ethylsuccinimide**, is a critical reagent in this protocol for blocking free thiol groups. **N-Ethylsuccinimide** can be used as a control to assess non-specific interactions.


Protocol Overview:


- Cell Lysis and Blocking of Free Thiols:
 - Lyse cells in a buffer containing a high concentration of N-ethylmaleimide (NEM) (e.g., 50 mM) to irreversibly block all free cysteine residues.[\[11\]](#)
 - Incubate the lysate to ensure complete blocking.
- Removal of Excess NEM:
 - Precipitate the proteins (e.g., with acetone or chloroform/methanol) to remove excess NEM.
- Cleavage of Thioester Bonds:
 - Resuspend the protein pellet in a buffer containing hydroxylamine (HAM), which specifically cleaves the thioester linkage of palmitoylated cysteines, exposing a free thiol group.[\[8\]](#)
- Labeling of Newly Exposed Thiols:
 - Label the newly available thiol groups with a thiol-reactive biotinyling reagent (e.g., HPDP-biotin).[\[10\]](#)
- Affinity Purification and Detection:
 - Capture the biotinylated proteins using streptavidin-agarose beads.

- Elute the captured proteins and analyze by western blotting with an antibody against the protein of interest.

Visualizations

Synthesis of N-Ethylsuccinimide from Succinic Anhydride and Ethylamine

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Ethylsuccinimide | C6H9NO2 | CID 16842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Glutathione-dependent conversion of N-ethylmaleimide to the maleamic acid by *Escherichia coli*: an intracellular detoxification process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutathione-Dependent Conversion of N-Ethylmaleimide to the Maleamic Acid by *Escherichia coli*: an Intracellular Detoxification Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. Detection of Protein Palmitoylation in Cultured Hippocampal Neurons by Immunoprecipitation and Acyl-Biotin Exchange (ABE) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol to quantify palmitoylation of cysteines in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simple, Semi-Quantitative Acyl Biotin Exchange-Based Method to Detect Protein S-Palmitoylation Levels [mdpi.com]
- To cite this document: BenchChem. [N-Ethylsuccinimide (CAS 2314-78-5): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b051488#n-ethylsuccinimide-cas-number-2314-78-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com